molecular formula C10H10F3N B13731690 N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine

N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine

Cat. No.: B13731690
M. Wt: 201.19 g/mol
InChI Key: QNHOYNWFGIPENM-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethaneimine backbone, with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine typically involves the reaction of 1-phenylethylamine with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include imine oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenylethyl)maleimide
  • N-(Diphenylmethyl)-1-phenylethan-1-imine
  • 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide

Uniqueness

N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1-phenylethyl)ethanimine

InChI

InChI=1S/C10H10F3N/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

QNHOYNWFGIPENM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N=CC(F)(F)F

Origin of Product

United States

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